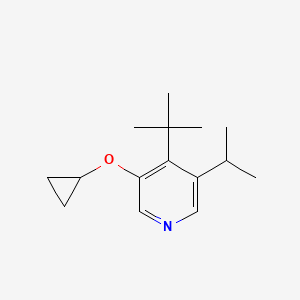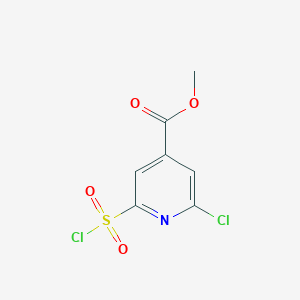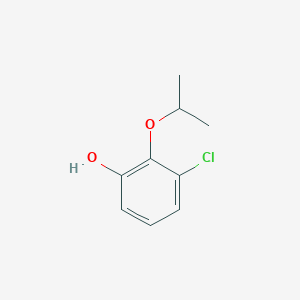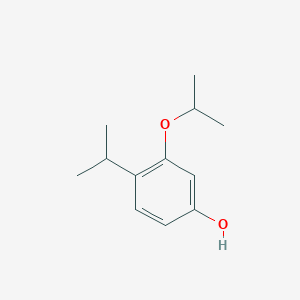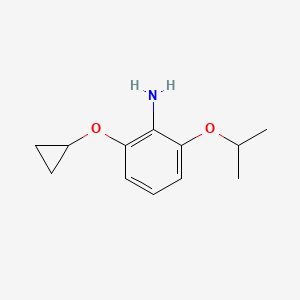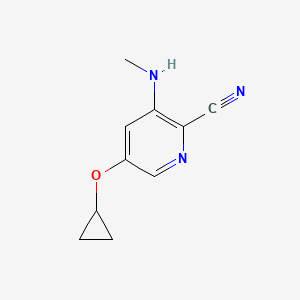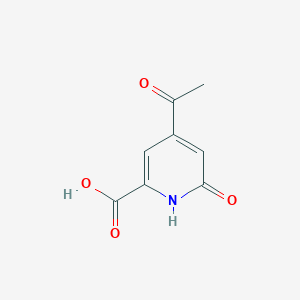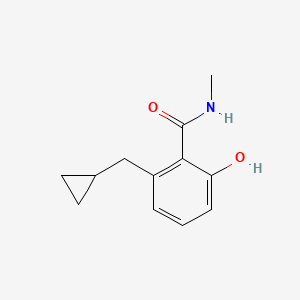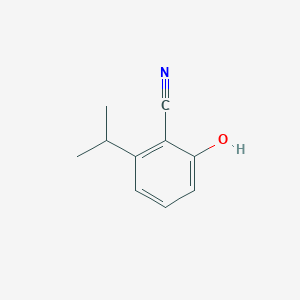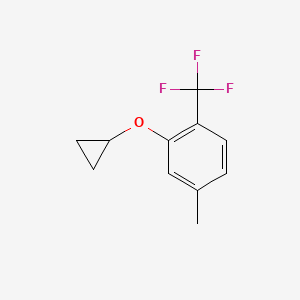
2-Cyclopropoxy-4-methyl-1-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropoxy-4-methyl-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H11F3O and a molecular weight of 216.20 g/mol . This compound features a benzene ring substituted with a cyclopropoxy group, a methyl group, and a trifluoromethyl group. It is used primarily in research and development settings, particularly in the fields of organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-methyl-1-(trifluoromethyl)benzene can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-Cyclopropoxy-4-methyl-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropoxybenzoic acid, while reduction can produce 2-cyclopropoxy-4-methylbenzene.
科学的研究の応用
2-Cyclopropoxy-4-methyl-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-Cyclopropoxy-4-methyl-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Additionally, the cyclopropoxy group can influence the compound’s binding affinity to its target, thereby modulating its biological activity.
類似化合物との比較
Similar Compounds
- 2-Cyclopropoxy-1-methyl-4-(trifluoromethyl)benzene
- 4-(Chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
Uniqueness
2-Cyclopropoxy-4-methyl-1-(trifluoromethyl)benzene is unique due to the presence of both a cyclopropoxy group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various research applications.
特性
分子式 |
C11H11F3O |
|---|---|
分子量 |
216.20 g/mol |
IUPAC名 |
2-cyclopropyloxy-4-methyl-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3O/c1-7-2-5-9(11(12,13)14)10(6-7)15-8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
InChIキー |
WXDWKQGRMIAREU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


